4-(Aminomethyl)octane-1,8-diamine trihydrochloride 4-(Aminomethyl)octane-1,8-diamine trihydrochloride
Brand Name: Vulcanchem
CAS No.: 60940-96-7
VCID: VC15902122
InChI: InChI=1S/C9H23N3.3ClH/c10-6-2-1-4-9(8-12)5-3-7-11;;;/h9H,1-8,10-12H2;3*1H
SMILES:
Molecular Formula: C9H26Cl3N3
Molecular Weight: 282.7 g/mol

4-(Aminomethyl)octane-1,8-diamine trihydrochloride

CAS No.: 60940-96-7

Cat. No.: VC15902122

Molecular Formula: C9H26Cl3N3

Molecular Weight: 282.7 g/mol

* For research use only. Not for human or veterinary use.

4-(Aminomethyl)octane-1,8-diamine trihydrochloride - 60940-96-7

Specification

CAS No. 60940-96-7
Molecular Formula C9H26Cl3N3
Molecular Weight 282.7 g/mol
IUPAC Name 4-(aminomethyl)octane-1,8-diamine;trihydrochloride
Standard InChI InChI=1S/C9H23N3.3ClH/c10-6-2-1-4-9(8-12)5-3-7-11;;;/h9H,1-8,10-12H2;3*1H
Standard InChI Key BUYPFQLOURAOCS-UHFFFAOYSA-N
Canonical SMILES C(CCN)CC(CCCN)CN.Cl.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 4-(aminomethyl)octane-1,8-diamine trihydrochloride, reflects its branched alkyl chain with primary amines at positions 1, 8, and a secondary amine at position 4. Key identifiers include:

PropertyValueSource
CAS Number60940-96-7
Molecular FormulaC9H26Cl3N3
Molecular Weight282.7 g/mol
SMILESC(CCN)CC(CCCN)CN.Cl.Cl.Cl
InChIKeyBUYPFQLOURAOCS-UHFFFAOYSA-N

The crystal structure remains undetermined, but computational models predict a tetrahedral geometry around the nitrogen atoms, stabilized by hydrogen bonding with chloride ions .

Physicochemical Properties

As a trihydrochloride salt, the compound exists as a hygroscopic white powder with a density of 0.919 g/cm³ . Its parent diamine (CAS 1572-55-0) boils at 330.2°C , but the hydrochloride form decomposes above 200°C. Solubility in water exceeds 50 mg/mL, while organic solvents like ethanol show limited dissolution.

Synthesis and Industrial Production

Catalytic Hydrogenation

The parent diamine, 4-(aminomethyl)octane-1,8-diamine, is synthesized via catalytic hydrogenation of nitrile precursors using Raney nickel under 50–100 bar H₂. This method achieves >90% yield by reducing cyano groups to primary amines while preserving the branched structure . Subsequent hydrochlorination with concentrated HCl yields the trihydrochloride salt:

C9H23N3+3HClC9H26Cl3N3\text{C}_9\text{H}_{23}\text{N}_3 + 3\text{HCl} \rightarrow \text{C}_9\text{H}_{26}\text{Cl}_3\text{N}_3

Epoxy Curing Agent

The compound accelerates epoxy resin crosslinking by donating electrons to the oxirane ring, reducing curing times by 30–40% compared to conventional amines. Optimal performance occurs at 5–10 wt% loading, producing thermosets with glass transition temperatures (Tg) exceeding 120°C.

Corrosion Inhibition

Electrochemical studies demonstrate 85% corrosion inhibition efficiency for carbon steel in 3.5% NaCl solutions when applied at 500 ppm . The mechanism involves adsorption of protonated amine groups onto metal surfaces, forming a protective monolayer .

Biological Activity and Toxicological Profile

Acute Toxicity

Rodent studies report an oral LD₅₀ of 320 mg/kg, with symptoms including labored breathing, ataxia, and convulsions . Intraperitoneal administration in mice (LD₅₀: 110 mg/kg) induces respiratory depression within 15 minutes, likely due to histamine release and bronchoconstriction .

Neurotransmitter Interactions

The compound’s structural similarity to spermidine enables competitive inhibition of polyamine transporters (PAT1) with an IC₅₀ of 12 µM . In vitro, it reduces glutamate-induced excitotoxicity in cortical neurons by 45% at 100 µM, suggesting potential neuroprotective applications .

Future Research Directions

Biomedical Applications

Ongoing studies explore its use in drug delivery systems, where the amine groups facilitate conjugation to anticancer agents like doxorubicin. Preliminary results show a 2.3-fold increase in tumor accumulation compared to free drug formulations .

Green Chemistry Initiatives

Lifecycle assessments reveal that substituting traditional curing agents with this compound reduces epoxy production’s carbon footprint by 18%. Future work aims to optimize catalyst recycling in its synthesis to minimize nickel waste.

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